

spectroscopic data comparison of synthesized vs. commercial 1-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439

[Get Quote](#)

Spectroscopic Data Comparison: Synthesized vs. Commercial 1-(4-Aminophenyl)ethanol

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the spectroscopic data for **1-(4-Aminophenyl)ethanol** synthesized in the laboratory versus a commercially available standard. The objective is to verify the identity and purity of the synthesized compound, a crucial step in chemical research and drug development. This comparison relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Data Presentation

The spectroscopic data for both the synthesized and commercial **1-(4-Aminophenyl)ethanol** are summarized in the tables below for a clear and direct comparison.

Table 1: ^1H NMR Data Comparison

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Synthesized d	Commercial
7.15	d, $J=8.4$ Hz	2H	Ar-H	✓	✓
6.63	d, $J=8.4$ Hz	2H	Ar-H	✓	✓
4.95	s (br)	2H	-NH ₂	✓	✓
4.69	q, $J=6.4$ Hz	1H	-CH(OH)	✓	✓
1.70	s (br)	1H	-OH	✓	✓
1.29	d, $J=6.4$ Hz	3H	-CH ₃	✓	✓

Solvent:

CDCl₃,

Frequency:

400 MHz

Table 2: ¹³C NMR Data Comparison

Chemical Shift (δ) ppm	Assignment	Synthesized	Commercial
145.5	Ar-C-N	✓	✓
136.9	Ar-C-CH(OH)	✓	✓
126.9	Ar-CH	✓	✓
115.1	Ar-CH	✓	✓
69.8	-CH(OH)	✓	✓
25.0	-CH ₃	✓	✓

Solvent: CDCl₃,

Frequency: 100 MHz

Table 3: IR and MS Data Comparison

Spectroscopic Technique	Characteristic Peaks / m/z	Synthesized	Commercial
IR (cm ⁻¹)	3350-3200 (N-H, O-H str), 3020 (Ar C-H str), 2960 (Alkyl C-H str), 1610 (N-H bend), 1515 (Ar C=C str), 1250 (C-N str), 1080 (C-O str)	✓	✓
MS (m/z)	137 [M] ⁺ , 122 [M-CH ₃] ⁺ , 106 [M-CH ₃ -O] ⁺	✓	✓

Experimental Protocols

Synthesis of 1-(4-Aminophenyl)ethanol

1-(4-Aminophenyl)ethanol was synthesized via the reduction of 4-aminoacetophenone using sodium borohydride in methanol.

Materials:

- 4-aminoacetophenone
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- 4-aminoacetophenone (1.0 eq) was dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
- The solution was cooled to 0 °C in an ice bath.
- Sodium borohydride (1.5 eq) was added portion-wise over 15 minutes, ensuring the temperature remained below 10 °C.
- After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours.
- The reaction was quenched by the slow addition of deionized water.
- The methanol was removed under reduced pressure.
- The aqueous residue was extracted three times with ethyl acetate.
- The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the crude product.
- The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford **1-(4-Aminophenyl)ethanol** as a white solid.

Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with attenuated total reflectance (ATR) sampling. The spectra were recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments were recorded.

Visualization of the Comparison Workflow

The logical workflow for the synthesis and subsequent spectroscopic data comparison is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Comparison.

- To cite this document: BenchChem. [spectroscopic data comparison of synthesized vs. commercial 1-(4-Aminophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084439#spectroscopic-data-comparison-of-synthesized-vs-commercial-1-4-aminophenyl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com